4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide
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Description
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a useful research compound. Its molecular formula is C24H27N7O4 and its molecular weight is 477.525. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
This compound's research applications mainly revolve around its synthesis for further biological evaluation. The synthesis processes of related chemical compounds often involve complex reactions to obtain derivatives with potential biological activities. For example, compounds synthesized from similar processes have been evaluated for their antioxidant activities, showcasing moderate to significant radical scavenging activity. These compounds serve as templates for future development through modification or derivatization to design more potent biologically active compounds (Ahmad et al., 2012).
Antioxidant and Antimicrobial Activities
Studies involving closely related chemical structures have highlighted the potential for antioxidant and antimicrobial applications. Cyanoacetamide derivatives, for instance, have shown promising antioxidant activities. The synthetic processes leading to these compounds allow for the exploration of their potential in biological contexts, opening doors for the development of new therapeutic agents with enhanced biological activities (Bialy & Gouda, 2011).
Anticancer and Anti-Inflammatory Properties
The exploration of novel compounds for their anticancer and anti-inflammatory properties is a significant area of research. Synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown some compounds to exhibit promising activities against specific cancer cell lines. These findings suggest the potential utility of such compounds in developing new therapeutic agents targeting cancer and inflammation (Gouda et al., 2010).
Chemical Reactivity and Mechanistic Insights
Research into the reactivity of related compounds provides valuable insights into the mechanisms underlying their biological activities. Regioselective and regiospecific reactions of certain ethyl ortho derivatives with hydrazine, for instance, have been studied to understand the formation processes of various biologically relevant cycles. Such mechanistic studies are crucial for designing compounds with desired biological properties (Didenko et al., 2010).
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O4/c1-15-13-16(2)31(28-15)20-9-10-22(33)30(29-20)14-21(32)25-11-12-26-23(34)17-5-7-19(8-6-17)27-24(35)18-3-4-18/h5-10,13,18H,3-4,11-12,14H2,1-2H3,(H,25,32)(H,26,34)(H,27,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBXMZJCVEUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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